![molecular formula C9H14O4 B2537795 Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate CAS No. 2445794-33-0](/img/structure/B2537795.png)
Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate
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Overview
Description
“Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate” is a chemical compound with the CAS Number: 2445794-33-0 . It has a molecular weight of 186.21 . The IUPAC name for this compound is “methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate” and its InChI code is 1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate” can be represented by the InChI code: 1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate” is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Biological Activity : Azetidine subunits are found in natural products and synthetic compounds with diverse biological activities. Researchers explore these derivatives for potential drug candidates, including antiviral, antibacterial, and anticancer agents .
- Functionalization of Azetidines : The compound can be used as a substrate in aza-Michael addition reactions. By reacting with NH-heterocycles, it yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. These reactions allow for the introduction of various functional groups .
- Diversification of Heterocyclic Amino Acids : Researchers employ the Suzuki–Miyaura cross-coupling reaction to synthesize novel heterocyclic amino acid derivatives. Starting from the corresponding brominated pyrazole–azetidine hybrid, they achieve the coupling with boronic acids, leading to structurally diverse compounds .
- NMR Spectroscopy and HRMS : Scientists confirm the structures of these heterocyclic compounds using techniques such as 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy. High-resolution mass spectrometry (HRMS) provides additional insights into their molecular composition .
- Horner–Wadsworth–Emmons Reaction : The synthesis of (N-Boc-azetidin-3-ylidene)acetate involves the Horner–Wadsworth–Emmons reaction, which is a valuable method for constructing carbon-carbon bonds. This reaction pathway contributes to the development of new synthetic methodologies .
- Exploring Biological Activity : While specific studies on this compound’s anticancer potential are limited, its unique structure warrants investigation. Researchers may explore its cytotoxic effects and evaluate its activity against cancer cell lines .
Heterocyclic Chemistry and Drug Development
Aza-Michael Addition Reactions
Suzuki–Miyaura Cross-Coupling
Structural Characterization
Chemical Synthesis and Methodology Development
Potential Anticancer Agents
Safety and Hazards
The safety information for “Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXOTWILRKTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)C2(COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate |
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